molecular formula C22H32N4O B3734311 4-methyl-2-[4-[[methyl-[[1-(2-methylpropyl)pyrrolidin-3-yl]methyl]amino]methyl]phenyl]-1H-pyrimidin-6-one

4-methyl-2-[4-[[methyl-[[1-(2-methylpropyl)pyrrolidin-3-yl]methyl]amino]methyl]phenyl]-1H-pyrimidin-6-one

Cat. No.: B3734311
M. Wt: 368.5 g/mol
InChI Key: BCAPXKXDRBILQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-2-[4-[[methyl-[[1-(2-methylpropyl)pyrrolidin-3-yl]methyl]amino]methyl]phenyl]-1H-pyrimidin-6-one is a complex organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-[4-[[methyl-[[1-(2-methylpropyl)pyrrolidin-3-yl]methyl]amino]methyl]phenyl]-1H-pyrimidin-6-one typically involves multi-step organic synthesis

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Chemistry

In chemistry, 4-methyl-2-[4-[[methyl-[[1-(2-methylpropyl)pyrrolidin-3-yl]methyl]amino]methyl]phenyl]-1H-pyrimidin-6-one is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It is used in assays to understand its binding affinity and specificity.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. It may act as an inhibitor or activator of specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, the compound is used in the formulation of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 4-methyl-2-[4-[[methyl-[[1-(2-methylpropyl)pyrrolidin-3-yl]methyl]amino]methyl]phenyl]-1H-pyrimidin-6-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function.

Comparison with Similar Compounds

Similar Compounds

  • 1,5-Dihydro-6-[3S,4S)-4-methyl-1-(2-pyrimidinylmethyl)-3-pyrrolidinyl]-1-(tetrahydro-2H-pyran-4-yl)-4H-pyrazolo[3,4-d]pyrimidin-4-one
  • 6-[3S,4S)-4-Methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Uniqueness

What sets 4-methyl-2-[4-[[methyl-[[1-(2-methylpropyl)pyrrolidin-3-yl]methyl]amino]methyl]phenyl]-1H-pyrimidin-6-one apart from similar compounds is its specific substitution pattern and the resulting chemical properties. The presence of the pyrrolidinyl and pyrimidinyl groups contributes to its unique reactivity and potential biological activity.

Properties

IUPAC Name

4-methyl-2-[4-[[methyl-[[1-(2-methylpropyl)pyrrolidin-3-yl]methyl]amino]methyl]phenyl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N4O/c1-16(2)12-26-10-9-19(15-26)14-25(4)13-18-5-7-20(8-6-18)22-23-17(3)11-21(27)24-22/h5-8,11,16,19H,9-10,12-15H2,1-4H3,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCAPXKXDRBILQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)C2=CC=C(C=C2)CN(C)CC3CCN(C3)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-methyl-2-[4-[[methyl-[[1-(2-methylpropyl)pyrrolidin-3-yl]methyl]amino]methyl]phenyl]-1H-pyrimidin-6-one
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4-methyl-2-[4-[[methyl-[[1-(2-methylpropyl)pyrrolidin-3-yl]methyl]amino]methyl]phenyl]-1H-pyrimidin-6-one

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